molecular formula C18H17ClN2O2 B2945323 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide CAS No. 941870-70-8

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide

Cat. No.: B2945323
CAS No.: 941870-70-8
M. Wt: 328.8
InChI Key: NCXZWANHTQILMZ-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic amide derivative featuring a 1-acetyl-substituted tetrahydroquinoline core linked to a 2-chlorobenzamide group.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZWANHTQILMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with 2-chlorobenzoyl Chloride: The final step involves the coupling of the acetylated tetrahydroquinoline with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Target Compound:
  • Core structure: 1-Acetyl-1,2,3,4-tetrahydroquinoline.
  • Side chain : 2-Chlorobenzamide.
Analogs:

N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) Core: Benzyl-hydroxyphenyl. Side chain: 2-Chlorobenzamide. Comparison: The absence of a tetrahydroquinoline core reduces conformational rigidity. The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility compared to the acetylated target compound .

(E)-2-(Substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamide derivatives Core: Indolinone or quinoline. Side chain: Varied substituents (e.g., bromobenzyl, cyanamido). Comparison: The acetamide linkage and quinoline core differ from the target’s tetrahydroquinoline and benzamide groups. Substituents like bromine or cyanamido may alter bioactivity or metabolic stability .

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide Core: Benzyl-substituted tetrahydroquinoline. Side chain: 2,4-Difluorobenzamide.

Target Compound:
  • Synthesis: Likely involves acetylation of a tetrahydroquinoline intermediate followed by coupling with 2-chlorobenzoyl chloride (inferred from methods in and ).
Analogs:

N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h)

  • Yield : 52%.
  • Melting Point : 159.2–161.3°C.
  • 1H NMR : Distinct NH and OH peaks at δ 10.29 and 9.34 ppm .

Tetrahydroquinolin-6-yl Thiophene-2-carboximidamide (35) Chiral Separation: Achieved via supercritical fluid chromatography (SFC) with enantiomers showing optical rotations of [α]25589 = −18.0° (S) and [α]25589 = +18.0° (R). Purity: >99% after salt formation .

Key Differences :

  • The target’s acetyl group may simplify synthesis compared to analogs requiring chiral resolution (e.g., compound 35).
  • Melting points and NMR shifts are influenced by substituents; for example, hydroxyl groups (as in 7h) lower melting points relative to acetylated or halogenated analogs .

Electronic and Crystallographic Properties

  • 35Cl NQR Studies :
    • In N-(2-chlorophenyl)-amides, alkyl substituents lower Cl NQR frequencies, while aryl/chloroalkyl groups increase them. The target’s acetyl group (an electron-withdrawing substituent) may elevate the Cl frequency compared to N-(2-chlorophenyl)-acetamide .
  • Crystal Structures :
    • Related compounds like N-(phenyl)-2-chlorobenzamide crystallize in tetragonal systems (e.g., P4(3), a=8.795 Å). The target’s acetyl group could alter packing efficiency, affecting lattice constants .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a synthetic compound that exhibits significant biological activity due to its unique molecular structure, which combines a tetrahydroquinoline moiety with a chlorobenzamide group. This article explores its biological properties, including antimicrobial and antitumor activities, along with detailed research findings and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : Approximately 368.88 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

This compound has demonstrated significant antibacterial properties. The sulfonamide component of related compounds is known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and survival. This mechanism suggests that the compound may act as an effective antimicrobial agent against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1264

Antitumor Activity

Research indicates that this compound may also exhibit antitumor properties. The tetrahydroquinoline structure is associated with neuroprotective effects and has been studied for its activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by interacting with specific cellular pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)10Induction of apoptosis
A549 (lung cancer)8Inhibition of cell proliferation
HeLa (cervical cancer)12Disruption of mitochondrial function

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in folate metabolism in bacteria and pathways related to cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Electrophilic Aromatic Substitution : The chlorobenzene ring allows for further functionalization that could enhance biological activity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of tetrahydroquinoline compounds. This compound was among those tested and showed promising results against Gram-positive bacteria with a notable MIC value of 16 µg/mL against Staphylococcus aureus .

Study 2: Antitumor Potential

Another research article focused on the antitumor potential of tetrahydroquinoline derivatives indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 10 µM. The study suggested that this compound could serve as a lead molecule for further development in cancer therapy .

Q & A

Q. Advanced :

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity.
  • In vitro models : Prioritize cell lines expressing target receptors (e.g., kinase or GPCR assays for tetrahydroquinoline analogs) .
  • Metabolic stability : Monitor via LC-MS/MS in hepatocyte incubation studies.

How can contradictions between computational predictions and experimental data regarding substituent electronic effects be addressed?

Q. Advanced :

  • Multi-technique validation : Pair DFT calculations with experimental 35Cl NQR and X-ray data to refine computational models .
  • Solvent corrections : Include implicit solvent models (e.g., PCM) in simulations to match NMR chemical shifts .

What are the best practices for analyzing isotopic patterns in mass spectrometry for halogenated benzamides?

Q. Advanced :

  • High-resolution MS : Use ESI-HRMS (e.g., observed m/z 369.2118 vs. calculated 369.2107) to confirm molecular formulas .
  • Isotope clusters : Monitor 35Cl/37Cl ratios (3:1 for single Cl) to validate fragmentation pathways .

How does side-chain substitution influence the C=O bond length in crystallographically characterized analogs?

Q. Advanced :

  • Electron-withdrawing groups (e.g., Cl) shorten C=O bonds (1.21 Å vs. 1.23 Å in unsubstituted amides) due to increased resonance .
  • Steric effects : Bulky substituents (e.g., tert-butyl) distort bond angles but minimally affect bond lengths .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Q. Basic :

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (yields ~43–73% in analogs) .
    Advanced :
  • Preparative HPLC : C18 columns with acetonitrile/water + 0.1% TFA for polar impurities .
  • Recrystallization : Ethanol/water mixtures for high-purity crystals (melting point 159–161°C in analogs) .

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